An In-Depth Technical Guide to the Physicochemical Properties of N-tert-Butyl-N-methylthiourea
An In-Depth Technical Guide to the Physicochemical Properties of N-tert-Butyl-N-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
N-tert-Butyl-N-methylthiourea is an unsymmetrical thiourea derivative of interest in various chemical and pharmaceutical research areas. Its unique structural combination of a bulky tert-butyl group and a smaller methyl group attached to the same nitrogen atom of the thiourea backbone presents intriguing possibilities for its application in synthesis, coordination chemistry, and as a potential pharmacophore. This guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and standardized methodologies for its empirical characterization. Given the limited direct literature on this specific compound, this guide leverages data from structurally similar thioureas to provide a robust predictive analysis.
Chemical Identity and Structure
The fundamental identity of N-tert-Butyl-N-methylthiourea is defined by its molecular structure and associated identifiers.
| Identifier | Value |
| IUPAC Name | 1-tert-butyl-1-methylthiourea |
| Molecular Formula | C₆H₁₄N₂S |
| Molecular Weight | 146.25 g/mol |
| CAS Number | Not assigned |
| SMILES | CC(C)(C)N(C)C(=S)N |
The structure of N-tert-Butyl-N-methylthiourea is characterized by a central thiocarbonyl group (C=S) bonded to two nitrogen atoms. One nitrogen is disubstituted with a tert-butyl and a methyl group, while the other nitrogen is unsubstituted.
Caption: 2D Structure of N-tert-Butyl-N-methylthiourea.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of N-tert-Butyl-N-methylthiourea based on the analysis of related compounds such as N-tert-Butylthiourea and various N,N'-disubstituted thioureas.
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Melting Point | 130-150 °C | N-tert-Butylthiourea has a melting point of 171-172°C[1]. The introduction of a methyl group on one of the nitrogen atoms may disrupt the crystal lattice packing compared to the monosubstituted analog, leading to a lower melting point. Symmetrically disubstituted thioureas like N,N'-di-tert-butylthiourea melt in the range of 165-171 °C. |
| Boiling Point | > 200 °C (with decomposition) | Thioureas often decompose at or near their boiling points. The predicted boiling point is higher than that of N-tert-Butylthiourea (187.2±23.0°C) due to the increased molecular weight. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO, DMF). Sparingly soluble in non-polar solvents and water. | The thiourea functional group imparts polarity and hydrogen bonding capabilities, promoting solubility in polar organic solvents. The hydrophobic tert-butyl and methyl groups limit aqueous solubility. Similar thiourea derivatives are known to be soluble in various organic solvents. |
| Appearance | White to off-white crystalline solid | This is a typical appearance for small organic thiourea compounds. |
| pKa | ~13-14 | The pKa of the N-H protons in thioureas is generally high, indicating weak acidity. The electron-donating alkyl groups will further decrease the acidity of the N-H protons. |
Synthetic Pathway
A plausible and efficient method for the synthesis of N-tert-Butyl-N-methylthiourea involves the reaction of N-tert-butyl-N-methylamine with an isothiocyanate source. A common and effective approach is the use of trimethylsilyl isothiocyanate.
Caption: Proposed synthetic workflow for N-tert-Butyl-N-methylthiourea.
Experimental Protocol: Synthesis of N-tert-Butyl-N-methylthiourea
Objective: To synthesize N-tert-Butyl-N-methylthiourea from N-tert-butyl-N-methylamine and trimethylsilyl isothiocyanate.
Materials:
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N-tert-butyl-N-methylamine
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Trimethylsilyl isothiocyanate
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Anhydrous acetonitrile
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Dichloromethane
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Hexane
Procedure:
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To a stirred solution of N-tert-butyl-N-methylamine (1.0 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl isothiocyanate (1.1 equivalents) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the reaction and hydrolyze the silyl intermediate.
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Extract the aqueous mixture with dichloromethane (3 x volumes).
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to yield pure N-tert-Butyl-N-methylthiourea.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the structural elucidation of N-tert-Butyl-N-methylthiourea.
¹H NMR:
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tert-Butyl protons: A sharp singlet is expected around δ 1.4-1.6 ppm, integrating to 9 protons.
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N-Methyl protons: A singlet is anticipated in the region of δ 3.0-3.3 ppm, integrating to 3 protons.
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N-H protons: A broad singlet is expected in the range of δ 6.0-8.0 ppm, integrating to 2 protons. The chemical shift of these protons can be highly dependent on the solvent and concentration.
¹³C NMR:
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Thiocarbonyl carbon (C=S): A characteristic peak is expected in the downfield region, typically around δ 180-190 ppm.
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tert-Butyl quaternary carbon: A peak around δ 50-60 ppm.
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tert-Butyl methyl carbons: A peak around δ 28-30 ppm.
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N-Methyl carbon: A peak in the region of δ 35-45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| 3400-3200 | N-H stretching | Medium to Strong, Broad |
| 2970-2850 | C-H stretching (alkyl) | Strong |
| ~1550 | N-H bending and C-N stretching | Strong |
| ~1365 | C-H bending (tert-butyl) | Medium |
| 1300-1100 | C-N stretching | Medium |
| ~1100 | C=S stretching | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 147.26. Adducts with sodium [M+Na]⁺ at m/z 169.24 may also be detected.
Conclusion
While direct experimental data for N-tert-Butyl-N-methylthiourea is scarce in the public domain, this technical guide provides a robust, predictive framework for its physicochemical properties based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a reliable method for its preparation, and the outlined analytical techniques provide a clear path for its structural confirmation and characterization. This guide serves as a valuable resource for researchers and scientists interested in exploring the potential of this and other unsymmetrical thiourea derivatives in their respective fields.
References
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LookChem. Cas 7204-48-0, 1-TERT-BUTYL-2-THIOUREA. [Link]
